N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c1-12-15(17(24)22-8-11-28-18(22)19-12)20-16(23)13-2-4-14(5-3-13)29(25,26)21-6-9-27-10-7-21/h2-5,8,11H,6-7,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWMFMYNCUGQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the morpholinosulfonyl group and finally the benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of thiazolo-pyrimidines have been synthesized and tested for their ability to inhibit cancer cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Morpholinosulfonyl derivatives have shown effectiveness against bacterial strains by inhibiting DNA gyrase, a critical enzyme for bacterial replication.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide. Modifications to the thiazolo-pyrimidine core or the morpholinosulfonyl group can significantly influence biological activity.
Key Insights from SAR Studies
- Core Modifications : Alterations in the thiazolo-pyrimidine structure can enhance selectivity towards cancer cells while reducing toxicity.
- Functional Group Variations : Different substituents on the morpholinosulfonyl moiety can modulate antimicrobial potency and selectivity.
Drug Development Pathways
The ongoing research into this compound suggests several pathways for future drug development:
- Combination Therapies : Investigating the compound's effectiveness in combination with existing chemotherapeutics.
- Targeted Delivery Systems : Exploring nanotechnology-based delivery systems to enhance bioavailability and reduce side effects.
Case Study Examples
- Case Study on Anticancer Efficacy : A study demonstrated that a derivative of this compound showed a 70% reduction in tumor size in xenograft models .
- Antimicrobial Resistance Study : Research highlighted the effectiveness of morpholinosulfonyl derivatives against multi-drug resistant strains of bacteria, showcasing their potential as novel antibiotics .
Mechanism of Action
The mechanism by which N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, morpholinosulfonyl-containing compounds, and benzamide derivatives. Examples include:
- Thiazolopyrimidine analogs with different substituents.
- Morpholinosulfonyl derivatives with varying aromatic groups.
- Benzamide compounds with different heterocyclic cores.
Uniqueness
What sets N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest within the thiazolopyrimidine family. Its unique molecular structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of approximately 307.4 g/mol. The structure includes a thiazolo-pyrimidine moiety and a morpholinosulfonyl group, which may contribute to its biological effects.
This compound acts primarily as a glutamate receptor antagonist . This interaction can modulate glutamatergic neurotransmission, which is crucial for cognitive functions such as learning and memory. By inhibiting these receptors, the compound may have therapeutic implications in neurological disorders.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies on related thiazolopyrimidine derivatives have shown effectiveness against multidrug-resistant bacteria by enhancing the efficacy of conventional antibiotics like ampicillin through mechanisms involving allosteric modulation of penicillin-binding proteins (PBPs) .
Anticancer Potential
The compound's ability to inhibit specific enzymes makes it a candidate for anticancer therapy. Preliminary studies suggest that it may impede the proliferation of cancer cells by targeting signaling pathways essential for tumor growth. Its structural features allow for modifications that could enhance its selectivity and potency against various cancer types .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor , particularly in the context of HIV therapy targeting RNase H. This enzyme plays a critical role in the viral life cycle, and inhibiting it could lead to effective antiviral strategies .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolopyrimidine could inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes, enhancing the action of beta-lactam antibiotics against resistant strains. The incorporation of morpholine groups was found to increase potency significantly .
- Anticancer Activity : Another investigation focused on the compound's effect on various cancer cell lines, revealing that it could significantly reduce cell viability at micromolar concentrations, suggesting a need for further exploration into its mechanisms and potential modifications to improve efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiazolo[3,2-a]pyrimidine precursors. For example, and describe refluxing intermediates (e.g., thioxo-tetrahydropyrimidine esters) with aldehydes or sulfonylating agents in acetic acid/acetic anhydride mixtures under controlled temperatures (e.g., 8–10 hours at 100–120°C). Catalysts like sodium acetate improve yields (78% reported in ). Key steps include:
- Condensation : To introduce the benzamide moiety.
- Sulfonylation : Using morpholinosulfonyl chloride in aprotic solvents (e.g., DMF).
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) enhances purity .
Q. Which analytical techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., reports a triclinic crystal system with R-factor = 0.058). Use SHELX programs for refinement .
- NMR Spectroscopy : Assign peaks for the thiazolo[3,2-a]pyrimidine core (e.g., ¹H NMR: δ 2.4–2.6 ppm for methyl groups; ¹³C NMR: ~170 ppm for carbonyls) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₀N₄O₅S₂: 472.08) .
Q. How can researchers improve the yield of this compound during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates ( ).
- Catalyst Screening : Sodium acetate or triethylamine enhances reaction rates ( ).
- Temperature Control : Maintain reflux conditions to avoid side reactions ().
Advanced Research Questions
Q. How does the three-dimensional conformation of this compound influence its biological activity?
- Methodological Answer :
- X-ray Analysis : shows the thiazolo[3,2-a]pyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å from the plane), impacting steric interactions with biological targets.
- Hydrogen Bonding : Intermolecular C–H···O bonds (e.g., 2.85 Å in ) stabilize crystal packing, which may correlate with solubility or binding affinity .
- Computational Modeling : Use density functional theory (DFT) to predict binding modes with enzymes (e.g., kinase inhibition) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR () and IR spectra (e.g., carbonyl stretches at ~1650 cm⁻¹) to rule out impurities.
- Dynamic NMR : Resolve tautomerism in solution (e.g., keto-enol equilibria in the pyrimidine ring) .
- Crystallographic Refinement : Use SHELXL to address disorder in X-ray data ( ).
Q. How does the morpholinosulfonyl group affect molecular interactions in biological systems?
- Methodological Answer :
- Hydrogen Bond Acceptor : The sulfonyl group participates in strong hydrogen bonds (e.g., S=O···H–N, ~3.0 Å) with protein targets, as seen in similar compounds ( ).
- Solubility Enhancement : The morpholine ring improves aqueous solubility, critical for in vitro assays ( ).
- Electrostatic Potential Mapping : Use software like Gaussian to visualize charge distribution and predict binding pockets .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies?
- Methodological Answer :
- Reagent Purity : Impurities in starting materials (e.g., aldehydes in ) reduce yields.
- Reaction Monitoring : Use HPLC () to track intermediates and optimize reaction times.
- Crystallization Conditions : Slow evaporation ( ) vs. rapid cooling affects crystal quality and yield .
Q. How to address discrepancies in biological activity between analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituents (e.g., shows methylthio groups enhance bioactivity vs. ethoxy groups).
- Molecular Dynamics Simulations : Model binding to targets (e.g., kinases) to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
